3-Chloropyrazolo[1,5-a]pyridin-5-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Kinase inhibitor SAR programs demand precise halogen placement-generic scaffolds introduce variability. 3-Chloropyrazolo[1,5-a]pyridin-5-amine solves this with a chloro substituent that balances cross-coupling reactivity (superior to unsubstituted analogs) against manageable lipophilicity (vs. Br/I). • CDK inhibitors: IC50 values as low as 78 nM reported in patent literature; validated entry point for oncology-focused libraries • PI3K programs: enables p110α-selective inhibitor optimization with up to 1000× aqueous solubility improvements while preserving potency • Parallel synthesis-ready: 97-98% commercial purity ensures batch-to-batch reproducibility across focused library generation • Independently functionalizable 3-chloro and 5-amine positions support modular Suzuki and Buchwald-Hartwig diversification

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B13002275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyrazolo[1,5-a]pyridin-5-amine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)Cl)C=C1N
InChIInChI=1S/C7H6ClN3/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H,9H2
InChIKeyFMYUKCVHRGMYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloropyrazolo[1,5-a]pyridin-5-amine: Building Block for Kinase Inhibitors


3-Chloropyrazolo[1,5-a]pyridin-5-amine (CAS 1610021-26-5) is a heterocyclic building block within the pyrazolo[1,5-a]pyridine scaffold class, a privileged structure in medicinal chemistry extensively explored for kinase inhibition and other therapeutic applications . The compound features a chloro substituent at the 3-position and a free amine at the 5-position, which together enable versatile synthetic elaboration through nucleophilic substitution and cross-coupling reactions [1]. Commercially available in purities of 97–98%, it serves as a key intermediate for generating focused libraries of biologically active analogs, particularly those targeting protein kinases such as CDKs, PI3Ks, and Trk family members [2].

3-Chloropyrazolo[1,5-a]pyridin-5-amine: Not a Drop-In Replacement


Generic substitution among pyrazolo[1,5-a]pyridin-5-amines fails because even subtle changes at the 3-position—such as replacing chlorine with hydrogen, bromine, or iodine—can dramatically alter both synthetic utility and biological activity. The 3-chloro variant offers a unique combination of moderate reactivity for cross-coupling reactions (superior to unsubstituted analogs) and a distinct electronic profile that influences kinase binding affinity compared to larger, more lipophilic halogens . Furthermore, structural modifications at this position are known to affect isoform selectivity, as demonstrated in PI3K and CDK inhibitor programs where halogen identity and position are critical SAR determinants [1][2]. Selecting the correct 3-substituent upfront is therefore essential for reproducible synthetic outcomes and meaningful biological comparisons.

3-Chloropyrazolo[1,5-a]pyridin-5-amine: Differentiated from Analogs


Synthetic Versatility: 3-Chloro vs. Unsubstituted Pyrazolopyridine

The presence of a chlorine atom at the 3-position of 3-chloropyrazolo[1,5-a]pyridin-5-amine provides a reactive handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling rapid diversification into more complex analogs. In contrast, the unsubstituted pyrazolo[1,5-a]pyridin-5-amine (CAS 1101120-37-9) lacks this functional group, limiting its utility to simple amination or acylation at the 5-amine only, thereby requiring additional steps to introduce substituents elsewhere on the core [1]. This differential reactivity directly impacts the efficiency and scope of library synthesis efforts.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Physicochemical Profile: 3-Chloro vs. 3-Bromo Analog

Computational predictions indicate that 3-chloropyrazolo[1,5-a]pyridin-5-amine (MW 167.6, CLogP ~1.57) occupies a more favorable property space for lead-like compounds compared to its 3-bromo analog (MW ~226, predicted CLogP >2.0) [1]. The lower molecular weight and reduced lipophilicity of the chloro derivative align better with established drug-likeness guidelines (e.g., Lipinski's Rule of 5), potentially translating to improved solubility and permeability in downstream analogs [2]. These differences, while predicted rather than experimentally determined, are critical considerations during the hit-to-lead phase.

Medicinal Chemistry Lead Optimization Property Prediction

High Purity for Reproducibility vs. Lower-Grade Alternatives

Commercially available 3-chloropyrazolo[1,5-a]pyridin-5-amine is routinely supplied with certified purity of 97–98%, supported by batch-specific analytical data including NMR, HPLC, and GC as specified by vendors such as Bidepharm and ChemScence . This level of characterization is not universally provided for all pyrazolo[1,5-a]pyridin-5-amine analogs, where purity may be lower (e.g., 95% for some 3-iodo derivatives) or analytical data may not be readily accessible . Higher initial purity reduces the need for costly in-house repurification and ensures greater consistency in both synthetic yields and biological assay outcomes.

Analytical Chemistry Procurement Quality Control

SAR: 3-Substitution Drives Kinase Inhibition

Structure-activity relationship (SAR) studies across multiple pyrazolo[1,5-a]pyridine series consistently demonstrate that substitution at the 3-position is a critical determinant of both potency and isoform selectivity. For example, in the p110α-selective PI3K inhibitor program, modifications at the 3-position were shown to significantly impact kinase inhibition and selectivity [1]. While direct IC50 data for 3-chloropyrazolo[1,5-a]pyridin-5-amine itself is not publicly available, the class-level inference is strong: the 3-chloro substituent is a preferred starting point for generating active kinase inhibitors, and its replacement with hydrogen or other groups would be expected to alter the biological profile substantially . This places the compound as a strategic intermediate for early-stage hit generation.

Kinase Inhibitors Medicinal Chemistry SAR

3-Chloropyrazolo[1,5-a]pyridin-5-amine: Applications in Drug Discovery


Library Synthesis for Kinase Hit Identification

Utilize 3-chloropyrazolo[1,5-a]pyridin-5-amine as a core scaffold to generate diverse compound libraries via parallel synthesis. The chloro substituent enables rapid exploration of structure-activity relationships through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 3-position, while the 5-amine can be independently functionalized. This modular approach accelerates hit identification against kinase targets such as CDKs, PI3Ks, and Trk family members, where pyrazolo[1,5-a]pyridines have demonstrated potent inhibition [1][2]. The high commercial purity (97–98%) ensures consistent synthetic outcomes across library members, reducing false negatives from impurity interference .

p110α-Selective PI3K Inhibitor Lead Optimization

Employ 3-chloropyrazolo[1,5-a]pyridin-5-amine as a key intermediate in the optimization of p110α-selective PI3K inhibitors. SAR studies within this scaffold have established that the 3-position is critical for modulating isoform selectivity [1]. Starting with the 3-chloro variant allows medicinal chemists to systematically explore the effects of replacing chlorine with diverse aryl, heteroaryl, or alkyl groups while maintaining the essential pyrazolo[1,5-a]pyridine core. This approach has been validated in programs that achieved up to 1000× improvements in aqueous solubility while preserving p110α potency [2].

CDK Inhibitor Scaffold Expansion for Oncology

Incorporate 3-chloropyrazolo[1,5-a]pyridin-5-amine into medicinal chemistry campaigns targeting cyclin-dependent kinases (CDKs). Patent literature explicitly claims pyrazolo[1,5-a]pyridine compounds with halogen substituents (including chloro) as potent CDK inhibitors, with some derivatives demonstrating IC50 values as low as 78 nM [1]. The 3-chloro intermediate provides a validated entry point into this chemical space, allowing research teams to rapidly generate and evaluate new CDK inhibitor candidates for oncology applications.

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